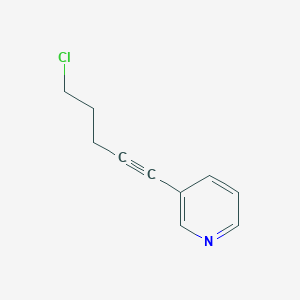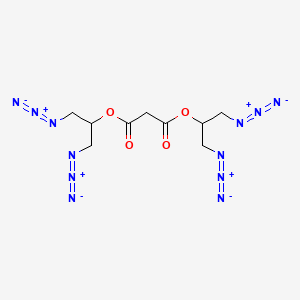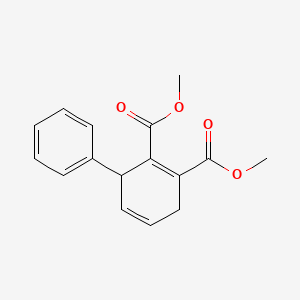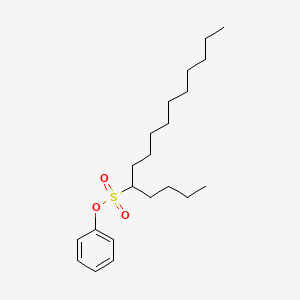
Pyridine, 3-(5-chloro-1-pentynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(5-chloro-1-pentynyl)- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their significant roles in various chemical and pharmaceutical applications due to their unique structural properties. The compound , Pyridine, 3-(5-chloro-1-pentynyl)-, features a pyridine ring substituted with a 5-chloro-1-pentynyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(5-chloro-1-pentynyl)- typically involves the functionalization of the pyridine ring. One common method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of organomagnesium or organolithium reagents to introduce the 5-chloro-1-pentynyl group onto the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of whole cells of Burkholderia sp. MAK1 for regioselective oxyfunctionalization of pyridine derivatives is also a promising method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-(5-chloro-1-pentynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Organolithium or organomagnesium reagents under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Pyridine, 3-(5-chloro-1-pentynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers with unique physical properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-(5-chloro-1-pentynyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the 5-chloro-1-pentynyl group enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
3-Chloropyridine: A simpler derivative with similar reactivity but lacking the pentynyl group.
5-Chloro-2-pentynylpyridine: Another derivative with a different substitution pattern, affecting its chemical properties.
Uniqueness: Pyridine, 3-(5-chloro-1-pentynyl)- is unique due to the presence of both the pyridine ring and the 5-chloro-1-pentynyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in scientific research highlight its importance in the field of organic chemistry .
Properties
CAS No. |
178762-56-6 |
|---|---|
Molecular Formula |
C10H10ClN |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3-(5-chloropent-1-ynyl)pyridine |
InChI |
InChI=1S/C10H10ClN/c11-7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1,3,7H2 |
InChI Key |
SCSPFFKYQRVABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)


![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)




![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)

![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

